3-(1H-Tetrazol-5-yl)benzylamine
Overview
Description
3-(1H-Tetrazol-5-yl)benzylamine is a useful research compound. Its molecular formula is C8H9N5 and its molecular weight is 175.19 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Tetrazole derivatives are known to interact with various enzymes and exhibit a wide range of biological activities . For instance, some tetrazole derivatives have shown to be partial agonists of the GPR109a receptors .
Mode of Action
Tetrazole derivatives are known to interact with their targets, leading to various biological effects . For example, some tetrazole derivatives have been found to inhibit the fungal enzyme cytochrome P450 .
Biochemical Pathways
Tetrazole derivatives are known to influence various biochemical pathways due to their interaction with different enzymes .
Pharmacokinetics
Tetrazole derivatives are generally known for their high nitrogen content and high-energy chemical bonds (n–n, n–c), which contribute to their high enthalpy of formation, density, and gas generation .
Result of Action
For instance, 3-(1H-tetrazol-5-yl)-β-carbolines have demonstrated significant inhibitory activity against colorectal adenocarcinoma HCT116 and HT29 cell lines .
Action Environment
It’s worth noting that the properties of tetrazole derivatives can be influenced by factors such as temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Tetrazol-5-yl)benzylamine typically involves the reaction of benzylamine with sodium azide and triethyl orthoformate under acidic conditions. The reaction proceeds through the formation of an intermediate azide, which then cyclizes to form the tetrazole ring . The general reaction scheme is as follows:
- Benzylamine reacts with sodium azide in the presence of triethyl orthoformate.
- The intermediate azide undergoes cyclization to form the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
3-(1H-Tetrazol-5-yl)benzylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the tetrazole ring to an amine group.
Substitution: The benzylamine moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated benzylamine derivatives.
Scientific Research Applications
3-(1H-Tetrazol-5-yl)benzylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical reactions
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-Tetrazol-5-yl)phenylamine
- 3-(1H-Tetrazol-5-yl)aniline
- 3-(1H-Tetrazol-5-yl)benzyl alcohol
Uniqueness
3-(1H-Tetrazol-5-yl)benzylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tetrazole ring enhances its stability and reactivity compared to other benzylamine derivatives.
Properties
IUPAC Name |
[3-(2H-tetrazol-5-yl)phenyl]methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c9-5-6-2-1-3-7(4-6)8-10-12-13-11-8/h1-4H,5,9H2,(H,10,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCMTYUJTYRWAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NNN=N2)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
765877-97-2 | |
Record name | 1-[3-(1H-Tetrazol-5-yl)phenyl]methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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